5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: Similar in structure but with different substituents on the furan ring.
Pyrimidine-4-carboxamide derivatives: Share the pyrimidine core but differ in the substituents attached to the ring.
Benzyl-substituted amines: Compounds with benzyl groups attached to nitrogen atoms.
Uniqueness
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-2-34(31,32)25-26-16-22(23(28-25)24(30)27-20-12-7-4-8-13-20)29(18-21-14-9-15-33-21)17-19-10-5-3-6-11-19/h3-16H,2,17-18H2,1H3,(H,27,30) |
InChI Key |
CEKQNUZAHDCXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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